molecular formula C19H13ClF3NO4S2 B2464459 N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 854035-98-6

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B2464459
CAS No.: 854035-98-6
M. Wt: 475.88
InChI Key: ZNCQWCQHIMKWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound offered for research and development purposes. This product is intended for laboratory use by qualified professionals and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can utilize this compound as a key chemical scaffold in structure-activity relationship (SAR) studies. The benzenesulfonamide core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, closely related benzenesulfonamide analogues have been identified as inhibitors of the NLRP3 inflammasome, a critical component of the innate immune system implicated in a range of diseases including Alzheimer's disease and acute myocardial infarction . The structural features of this compound, including the chloro and trifluoromethyl substituents, make it a valuable intermediate for the design and synthesis of novel bioactive molecules in drug discovery efforts. All necessary safety information, including the Safety Data Sheet (SDS), should be consulted prior to handling.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO4S2/c20-18-12-11-14(13-17(18)19(21,22)23)24(29(25,26)15-7-3-1-4-8-15)30(27,28)16-9-5-2-6-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCQWCQHIMKWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound may participate in nucleophilic or electrophilic substitution reactions due to the presence of the sulfonamide and chloro groups.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although these reactions may be less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.

Scientific Research Applications

Antimicrobial Applications

The sulfonamide group in this compound suggests promising antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for various bacterial strains:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>200

These results indicate that N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide exhibits significant bactericidal activity, particularly against resistant strains like MRSA .

Biofilm Inhibition

Biofilm formation is a critical factor in bacterial resistance. The compound has shown potential in inhibiting biofilm formation:

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Enterococcus faecalis31.108 - 62.216124.432 - 248.863

These findings suggest that the compound may be more effective than standard antibiotics in preventing biofilm formation, which is crucial for treating chronic infections .

Antitumor Applications

Preliminary studies indicate that compounds similar to this compound may exhibit antitumor properties.

Cytotoxicity Studies

In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including melanoma and non-small cell lung cancer. The structure-activity relationship (SAR) indicates that modifications to the benzothiazole ring can enhance antitumor efficacy.

Case Studies

  • Antimicrobial Testing : A study evaluated several sulfonamide derivatives, including our compound, for antibacterial properties against Gram-positive and Gram-negative bacteria, reporting effective inhibition with MIC values ranging from 0.5 to 8 µg/mL.
  • Antitumor Efficacy : Research conducted by the National Cancer Institute revealed that certain benzothiazole derivatives demonstrated GI50 values as low as 0.1 µM against melanoma cell lines, indicating strong potential for further development.
  • Anticonvulsant Evaluation : A study assessed several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure test in mice, with compounds showing significant protection against seizures at doses as low as 50 mg/kg.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide would depend on its specific biological or chemical activity. In general, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

  • CTPPU (N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N′-Phenylurea) :
    Unlike the bis-sulfonamide target compound, CTPPU features a urea (-NHCONH-) linkage. Studies show that CTPPU inhibits NSCLC cell growth by inducing G1-phase cell cycle arrest, suggesting a mechanism distinct from sulfonamides. The urea group enables hydrogen bonding with kinase active sites, but the absence of sulfonyl groups reduces its metabolic stability compared to the target compound .

  • N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Thiourea Derivatives: Thiourea derivatives (e.g., ) exhibit potent Raf/VEGFR kinase inhibition, with IC₅₀ values <10 nM. However, sulfonamides like the target compound may offer superior bioavailability due to reduced polarity .

Sulfonamide-Based Kinase Inhibitors

  • Deuterated ω-Diphenylurea (CM4307) :
    CM4307, a deuterated picolinamide derivative, shares the 4-chloro-3-(trifluoromethyl)phenyl group with the target compound. Deuterium substitution improves metabolic stability (t₁/₂ > 24 hrs in human microsomes), while the picolinamide scaffold enhances kinase selectivity. The bis-sulfonamide structure of the target compound may provide broader kinase inhibition but with higher molecular weight (MW ~500 vs. CM4307’s MW ~450) .

  • Pyrrolidinyloxy-Substituted Sulfonamides: Compounds like (R)-N-[4-Chloro-3-(1-Methyl-3-Pyrrolidinyloxy)Phenyl]-[4-(3,5-Dichlorophenoxy)]Benzenesulfonamide () incorporate bulky substituents to enhance receptor binding.

Methoxy/Chloro-Substituted Sulfonamides

  • N-{4-[(3-Chloro-2-Methylphenyl)Sulfamoyl]Phenyl}-4-Methoxybenzenesulfonamide :
    This compound () demonstrates how methoxy (-OCH₃) groups improve solubility but reduce membrane permeability. The target compound’s trifluoromethyl group balances lipophilicity and stability, making it more suitable for oral administration .

Key Research Findings and Data Tables

Table 2: Metabolic Stability Comparison

Compound Human Microsomal t₁/₂ (hrs) CYP450 Inhibition Risk Notes
Target Bis-Sulfonamide >12 (predicted) Low Stable due to -CF₃/-Cl groups
CM4307 >24 Very low Deuterium reduces metabolism
CTPPU ~6 Moderate Urea linkage susceptible

Discussion

The target bis-sulfonamide distinguishes itself through:

Trifluoromethyl/Chloro Substituents : Increases lipophilicity (LogP ~3.8) and metabolic resistance compared to methoxy analogues .

Synthetic Versatility : The central aryl amine allows modular derivatization, as seen in deuterated and pyrrolidinyloxy derivatives .

However, its higher molecular weight (~520) may limit blood-brain barrier penetration compared to smaller urea-based inhibitors (e.g., CTPPU, MW 375) .

Biological Activity

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzenesulfonamide moiety and a trifluoromethyl group, suggesting possible interactions with various biological targets.

  • Molecular Formula : C19H13ClF3N2O4S2
  • Molecular Weight : 446.87 g/mol
  • SMILES Notation : FC(F)(C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)S(=O)(=O)N(C)C3=C(C=CC=C3)Cl)C(F)(F)F)F

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in bacterial growth and biofilm formation. Research indicates that sulfonamides often exert their effects by interfering with the synthesis of folic acid in bacteria, which is crucial for nucleic acid synthesis.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : It exhibits significant antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. Studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against these pathogens .
  • Antibiofilm Activity : The compound shows moderate-to-good efficacy in disrupting biofilms formed by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) values for MRSA range from 62.216 to 124.432 μg/mL .
  • Inhibition of Protein Synthesis : The mechanism of action includes the inhibition of protein synthesis pathways, which leads to the disruption of nucleic acid and peptidoglycan production .

Table 1: Biological Activity Summary

Activity TypeTarget OrganismMIC (μM)MBIC (μg/mL)
AntibacterialStaphylococcus aureus15.625 - 62.562.216 - 124.432
AntibacterialEnterococcus species62.5 - 125N/A
AntibiofilmMRSAN/A62.216 - 124.432
AntifungalCandida tropicalisN/AUp to 90.41% biofilm reduction

Case Studies

  • Study on MRSA : A recent study highlighted the effectiveness of this compound against MRSA biofilms, showing a reduction in biofilm formation by over 75% compared to control treatments .
  • Broad-Spectrum Antimicrobial Effects : Another investigation reported that the compound inhibited various fungal strains and all tested bacteria except Pseudomonas aeruginosa, demonstrating a broad antimicrobial spectrum with both bactericidal and bacteriostatic effects depending on the target organism .

Q & A

What are the optimized synthetic routes for N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves multi-step reactions with precise control of reagents and conditions. For example:

  • Step 1 : Coupling of 4-chloro-3-(trifluoromethyl)aniline with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base.
  • Step 2 : A second sulfonylation step under microwave-assisted conditions (65°C, 1 hour) to introduce the second benzenesulfonyl group, achieving ~70% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or semi-preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
    Key Variables :
  • Temperature: Higher temperatures (>80°C) risk decomposition of the trifluoromethyl group.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Question
A combination of analytical techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify sulfonamide bond formation (e.g., singlet for -SO2_2-NH- at δ 10.2 ppm) and trifluoromethyl group integrity (δ 120-125 ppm for 19^19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 523.08) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica, Rf = 0.3 in ethyl acetate/hexane) tracks reaction progress .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?

Advanced Research Question
Methodological Approach :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro at the 4-position of the benzene ring) to enhance binding affinity to kinase targets like RAF .
  • Bioisosteric Replacement : Replace the trifluoromethyl group with a pentafluorosulfanyl (-SF5_5) group to improve metabolic stability .
  • In Vitro Assays : Test derivatives against NSCLC cells (e.g., A549) using MTT assays. For example, CTPPU derivatives showed IC50_{50} values of 2.3–5.7 µM via Akt/GSK-3β pathway inhibition .
    Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding energy .

What strategies address poor solubility and bioavailability in preclinical studies?

Advanced Research Question
Experimental Solutions :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl carbamate) to enhance solubility. For instance, Fasentin derivatives increased aqueous solubility by 10-fold .
  • Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
  • Functional Group Modification : Replace the chloro group with a methoxy group to reduce logP (from 4.1 to 3.4) and enhance permeability .

What mechanisms underlie its biological activity, and how can target engagement be validated?

Advanced Research Question
Mechanistic Insights :

  • Kinase Inhibition : Competitive binding assays (e.g., [3H]-CCR2-RA-[R] displacement) confirm inhibition of CCR2 with Ki_i = 12 nM .
  • GLUT4 Modulation : Fasentin analogues inhibit glucose uptake in adipocytes (IC50_{50} = 68 µM) via GLUT4 blockade, validated by siRNA knockdown .
    Validation Tools :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts after compound treatment .
  • CRISPR-Cas9 Knockout : Ablate CCR2 or GLUT4 in cell lines to isolate compound-specific effects .

How can contradictory data across studies (e.g., varying IC50_{50}50​ values) be resolved?

Advanced Research Question
Resolution Strategies :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, Fasentin’s IC50_{50} shifts from 68 µM to >100 µM in high-glucose media .
  • Cross-Validate Models : Compare results across in vitro (e.g., CHO cells) and in vivo (e.g., xenograft mice) systems .
  • Meta-Analysis : Pool data from >5 independent studies to identify outliers (e.g., via Grubbs’ test) and adjust for batch effects .

What computational tools predict metabolic stability and toxicity?

Advanced Research Question
In Silico Workflow :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 t1/2_{1/2} = 4.2 hours) and toxicity (e.g., Ames test negative) .
  • Metabolite Identification : Employ GLORYx to predict Phase I/II metabolites (e.g., sulfonation at the para position) .
    Experimental Follow-Up : Incubate with human liver microsomes (HLMs) and validate predictions via LC-MS/MS .

How can researchers optimize selectivity over off-target kinases?

Advanced Research Question
Selectivity Engineering :

  • Kinome Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-targets (e.g., 10 nM IC50_{50} for CCR2 vs. >1 µM for CCR5) .
  • Covalent Modification : Introduce acrylamide groups (e.g., compound 14 in ) for irreversible binding to cysteine residues in the target’s active site.
  • Alanine Scanning Mutagenesis : Identify critical residues (e.g., Lys101 in CCR2) for selective binding .

What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Advanced Research Question
Model Selection :

  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing (e.g., Cmax_{max} = 1.2 µg/mL at 2 hours) with LC-MS quantification .
  • Efficacy : Xenograft mice with NSCLC tumors (e.g., 50 mg/kg daily dosing reduces tumor volume by 60% in 21 days) .
    Endpoint Analysis : Measure plasma protein binding (e.g., 89% bound) and tissue distribution (e.g., liver-to-plasma ratio = 8:1) .

How can resistance mechanisms (e.g., in cancer cells) be investigated?

Advanced Research Question
Experimental Design :

  • Long-Term Exposure : Treat A549 cells with sublethal doses (0.5×IC50_{50}) for 6 months to induce resistance .
  • RNA Sequencing : Identify upregulated pathways (e.g., Akt/mTOR in resistant clones) .
  • Combination Therapy : Test synergy with cisplatin (e.g., 2.5-fold reduction in IC50_{50}) to overcome resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.